2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone features a complex heterocyclic framework. Its core structure includes a 4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline moiety, substituted at the 5-position with a 2-(benzothiazol-2-ylsulfanyl)acetyl group and at the 7-position with an ethoxy group.
Properties
Molecular Formula |
C23H20N2O2S5 |
|---|---|
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C23H20N2O2S5/c1-4-27-13-9-10-14-16(11-13)25(23(2,3)20-19(14)21(28)32-31-20)18(26)12-29-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3 |
InChI Key |
VYZZWBHRNARFMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, ethoxy compounds, and dithioloquinoline precursors. Common synthetic routes could involve:
Step 1: Formation of the benzothiazole moiety through cyclization reactions.
Step 2: Introduction of the ethoxy and dimethyl groups via alkylation reactions.
Step 3: Formation of the dithioloquinoline core through condensation reactions.
Step 4: Final coupling of the benzothiazole and dithioloquinoline units under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: to industrial volumes.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Formation of the Dithiolo Ring System
The dithiolo[3,4-c]quinolin moiety likely forms via:
-
Stepwise cyclization : Sequential addition of sulfur atoms to the quinoline skeleton.
-
Electrochemical methods : As seen in analogous naphthyridine derivatives, electrochemical approaches may facilitate cyclization under mild conditions .
Coupling Reactions
The sulfanyl linkage between benzothiazole and quinoline suggests:
-
Thiol-ene coupling : Potential use of thiols and alkene-containing precursors.
-
Thioether formation : Reaction of a thiol with a halogenated quinoline derivative (e.g., bromide or iodide) .
Functional Group Transformations
-
Thioxo group stabilization : The 1-thioxo group may arise from oxidation of a thiol or introduction via sulfidation.
-
Ethoxy group formation : Alkylation of a hydroxyl group using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .
Comparative Analysis of Analogous Compounds
Challenges and Considerations
-
Steric hindrance : The bulky dithioloquinolin core and benzothiazole moiety may complicate coupling reactions.
-
Sulfur reactivity : Thioxo and sulfanyl groups require careful handling to avoid oxidation or side reactions.
-
Yield optimization : Multi-step syntheses necessitate efficient purification protocols (e.g., chromatography) .
Research Implications
The compound’s complexity highlights the need for:
Scientific Research Applications
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone, also known as 2-[(1,3-benzothiazol-2-yl)sulfanyl]-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidene-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethan-1-one, is a complex organic molecule featuring multiple functional groups, including benzothiazole, dithioloquinoline, and ethanone .
Compound Identification
- Compound ID: Y021-4123
- Molecular Formula:
- Molecular Weight: 516.74 g/mol
- SMILES Notation: CCOc1ccc2C3=C(C(C)(C)N(C(CSc4nc5ccccc5s4)=O)c2c1)SSC3=S
- InChI Key: VYZZWBHRNARFMT-UHFFFAOYSA-N
Potential Applications
The mechanism of action of this compound would depend on its specific application. For example:
- Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
- Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. For example:
Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its dithioloquinoline-thione core with several synthesized derivatives. Key structural variations among analogs include:
Key Observations :
Chemoinformatic Similarity
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound would show moderate similarity to 2j/2k (shared dithioloquinoline core) but lower similarity to phenoxy-substituted analogs (e.g., the compound in ). Substituent-driven differences in hydrophobicity and hydrogen-bonding capacity would further reduce similarity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
